{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a chemical compound that features a difluoromethyl group attached to a pyrazole ring
Properties
Molecular Formula |
C10H17F2N3 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]pentan-1-amine |
InChI |
InChI=1S/C10H17F2N3/c1-2-3-4-6-13-8-9-5-7-14-15(9)10(11)12/h5,7,10,13H,2-4,6,8H2,1H3 |
InChI Key |
JUNWYBPWYIIFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine typically involves the introduction of a difluoromethyl group to a pyrazole ring. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions. For instance, difluoroacetic acid can be used as a precursor, and the reaction is often catalyzed by metal-based catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of nanoscale titanium dioxide as a catalyst has been reported to improve reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups to the pyrazole ring
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
Major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in different applications .
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds have similar structural features and are used as fungicides.
1-(difluoromethyl)imidazoles: These compounds share the difluoromethyl group and are used in various chemical applications.
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Biological Activity
Introduction
The compound {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(pentyl)amine is a pyrazole derivative notable for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure, characterized by a difluoromethyl group attached to a pyrazole ring and a pentylamine chain, suggests various interactions with biological targets, making it an interesting candidate for pharmacological exploration.
Synthesis
The synthesis of This compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, solvent, pH) are optimized based on the desired outcome of the reaction .
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi. For example, compounds with similar structural features have demonstrated effectiveness against pathogens like Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific molecular targets such as enzymes or receptors. This action could lead to the inhibition of tumor growth and proliferation .
Table 2: Anticancer Activity
The mechanism of action for This compound involves its interaction with various biological systems. The difluoromethyl group enhances the compound's stability and bioavailability, while the pyrazole moiety can interact with enzymes and receptors, leading to modulation of their activity. This specificity may result in distinct biological effects compared to other compounds lacking these functional groups .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of pyrazole derivatives, This compound was tested against multiple strains of bacteria. The results indicated a promising MIC value against S. aureus, suggesting potential for development as an antibacterial agent .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound involved testing against various cancer cell lines. The findings revealed that it effectively inhibited cell growth in HeLa and MCF-7 cells, indicating its potential as a lead compound in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
